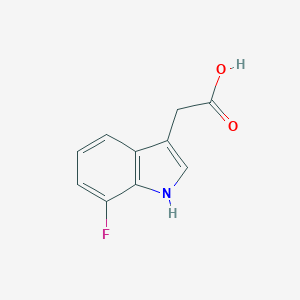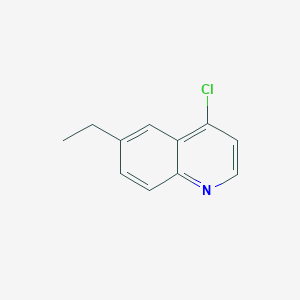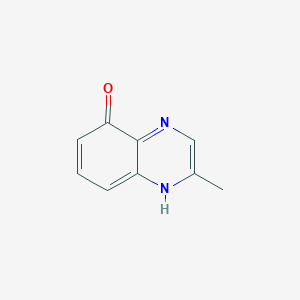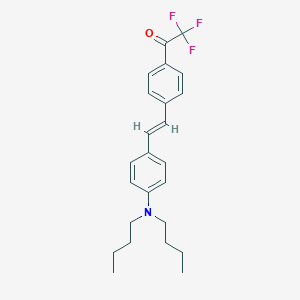
2-(7-fluoro-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
2-(7-fluoro-1H-indol-3-yl)acetic acid is a compound that has been explored in various chemical syntheses and studies. Its properties and reactions are of interest in the field of organic chemistry and potentially in pharmaceutical applications.
Synthesis Analysis
The synthesis of related fluorinated indole compounds often involves fluoroacetylation reactions. For example, the fluoroacetylation of indoles using fluorinated acetic acids is a known method to synthesize diverse fluoromethyl indol-3-yl ketones (Yao et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, as seen in the analysis of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid (Kanai et al., 1993). These studies help in understanding the geometric configuration and molecular interactions of such compounds.
Chemical Reactions and Properties
Chemical reactions involving fluorinated indole compounds can be quite complex. For instance, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives involves several steps including the use of nickel ferrite nanoparticles (Rao et al., 2019).
Physical Properties Analysis
The physical properties of indole compounds, including those that are fluorinated, are characterized by studies like absorption and fluorescence spectra analysis. For example, the fluorescence quantum yield of certain fluoroindole compounds was found to be significantly different compared to their non-fluorinated counterparts (Carić et al., 2004).
Chemical Properties Analysis
Chemical properties of such compounds can be gleaned from studies focusing on their reactivity and interaction with other chemical entities. The synthesis and characterization of compounds like 2-(4-fluorophenoxy) acetic acid, which involves analyzing molecular stability and reactive sites, are examples of such studies (Prabhuswamy et al., 2021).
Wissenschaftliche Forschungsanwendungen
-
Biotechnological Production
- Field : Systems Microbiology and Biomanufacturing .
- Application : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
- Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : This method has shown promising results in the production of indole from glucose or tryptophan by fermentation .
-
Pharmaceutical Chemistry
- Field : Pharmaceutical Sciences .
- Application : Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Method : Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
-
Plant Growth
-
OLED Applications
- Field : Material Science .
- Application : 2-(1H-indol-3-yl)acetonitrile based fluorophores have potential applications in OLEDs .
- Method : The fluorophores exhibit high fluorescence quantum yield .
- Results : Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
Eigenschaften
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHCUNCVQVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626082 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
CAS RN |
170893-02-4 | |
| Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)








